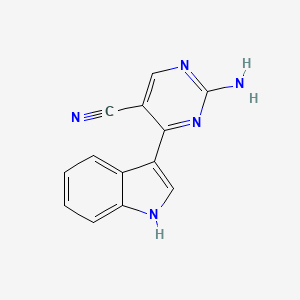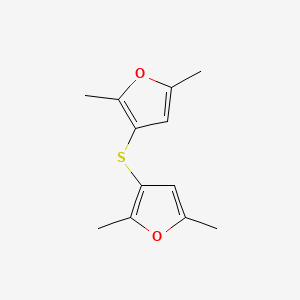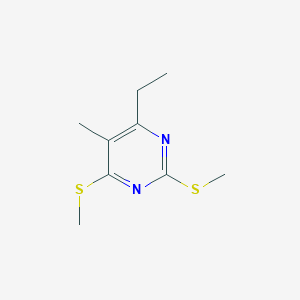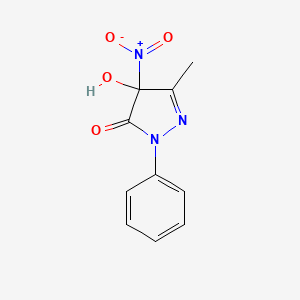
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyquinoline moiety, and an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of 6-methoxyquinolin-8-amine. This can be achieved through the nitration of 6-methoxyquinoline, followed by reduction of the nitro group to an amine.
Introduction of the Pentyl Chain: The quinoline intermediate is then reacted with a suitable pentyl halide under basic conditions to introduce the pentyl chain.
Formation of the Trifluoroacetamide: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted trifluoromethyl derivatives.
科学研究应用
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to the presence of the methoxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
88755-75-3 |
|---|---|
分子式 |
C17H20F3N3O2 |
分子量 |
355.35 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-11(5-3-8-22-16(24)17(18,19)20)23-14-10-13(25-2)9-12-6-4-7-21-15(12)14/h4,6-7,9-11,23H,3,5,8H2,1-2H3,(H,22,24) |
InChI 键 |
IQHSTPXPRLTCDX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCNC(=O)C(F)(F)F)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
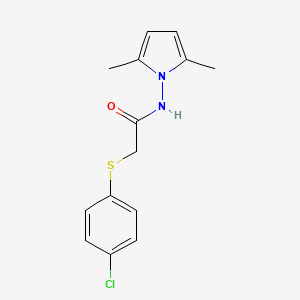

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)


![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
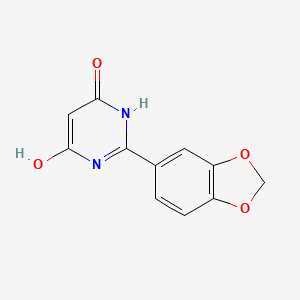
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
